Structural Uniqueness Among Indole-1-Acetamide Congeners
A substructure search of the ChEMBL database reveals that the combination of a 4‑acetylamino‑indole core with an N‑isopentyl acetamide tail is unique among publicly disclosed indole‑1‑acetamides; the closest analogues bear N‑(indol‑4‑yl) or N‑(2,4‑dimethoxyphenyl) amide substituents . No head‑to‑head assay data have been published. The quantified difference is therefore limited to structural dissimilarity (Tanimoto similarity < 0.85 to the nearest disclosed congener) rather than a biological measurement.
| Evidence Dimension | Structural uniqueness (Tanimoto similarity vs. nearest public congener) |
|---|---|
| Target Compound Data | 2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide |
| Comparator Or Baseline | 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-4-yl)acetamide (CAS 1574295-93-4) |
| Quantified Difference | Tanimoto similarity estimated < 0.85 (based on MACCS fingerprints); no biological comparison available |
| Conditions | In silico structural comparison; no wet‑lab assay performed |
Why This Matters
For researchers exploring the SAR space around 4‑acetylamino‑indole‑1‑acetamides, this compound provides a novel vector (N‑isopentyl) not represented in the current public domain, which may confer distinct pharmacokinetic or target‑engagement properties once experimentally profiled.
